molecular formula C10H9N3O B13996433 n-(4-Cyanophenyl)aziridine-1-carboxamide CAS No. 13907-83-0

n-(4-Cyanophenyl)aziridine-1-carboxamide

Cat. No.: B13996433
CAS No.: 13907-83-0
M. Wt: 187.20 g/mol
InChI Key: DTSJPEAPDBQGCF-UHFFFAOYSA-N
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Description

N-(4-Cyanophenyl)aziridine-1-carboxamide: is an organic compound with the molecular formula C10H9N3O It is a derivative of aziridine, a three-membered nitrogen-containing ring, and features a cyanophenyl group attached to the aziridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Cyanophenyl)aziridine-1-carboxamide typically involves the reaction of 4-cyanophenylamine with aziridine-1-carboxylic acid or its derivatives. The reaction is usually carried out under controlled conditions, such as in the presence of a base like triethylamine, to facilitate the formation of the aziridine ring.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(4-Cyanophenyl)aziridine-1-carboxamide undergoes various chemical reactions, including:

    Nucleophilic Ring Opening: The aziridine ring is highly strained and reactive, making it susceptible to nucleophilic attack. This can lead to ring-opening reactions, forming different products depending on the nucleophile used.

    Substitution Reactions: The cyanophenyl group can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in ring-opening reactions include amines, alcohols, and thiols.

    Conditions: These reactions are typically carried out under mild conditions, often in the presence of a catalyst or under acidic or basic conditions to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific nucleophile and reaction conditions. For example, the reaction with amines can yield substituted amides, while reactions with thiols can produce thioethers.

Scientific Research Applications

Chemistry: N-(4-Cyanophenyl)aziridine-1-carboxamide is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.

Biology and Medicine: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer and other diseases. Its ability to form stable complexes with proteins makes it a valuable tool in drug discovery.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-Cyanophenyl)aziridine-1-carboxamide involves its ability to undergo nucleophilic ring-opening reactions. The aziridine ring’s high strain energy promotes its reactivity towards nucleophiles, leading to the formation of various products. This reactivity is harnessed in biological systems to inhibit specific enzymes by forming covalent bonds with active site residues, thereby blocking their activity.

Comparison with Similar Compounds

    Aziridine-2-carboxylic acid derivatives: These compounds share the aziridine ring structure and exhibit similar reactivity.

    N-(4-Cyanophenyl)aziridine-2-carboxamide: A closely related compound with a similar structure but different substitution pattern.

Uniqueness: N-(4-Cyanophenyl)aziridine-1-carboxamide is unique due to the presence of the cyanophenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.

Properties

CAS No.

13907-83-0

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

N-(4-cyanophenyl)aziridine-1-carboxamide

InChI

InChI=1S/C10H9N3O/c11-7-8-1-3-9(4-2-8)12-10(14)13-5-6-13/h1-4H,5-6H2,(H,12,14)

InChI Key

DTSJPEAPDBQGCF-UHFFFAOYSA-N

Canonical SMILES

C1CN1C(=O)NC2=CC=C(C=C2)C#N

Origin of Product

United States

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